5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde
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Overview
Description
5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9FO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a fluorine and methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two aldehydes. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 5-(2-Fluoro-4-methylphenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Fluoro-4-methylphenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. Additionally, the furan ring can participate in π-π stacking interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 5-(4-Cyanophenyl)furan-2-carboxylate
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
Uniqueness
5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is unique due to the presence of both a fluorine and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
1001010-59-8 |
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Molecular Formula |
C12H9FO2 |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
5-(2-fluoro-4-methylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3 |
InChI Key |
NSIQLNQNWATRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)F |
Origin of Product |
United States |
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